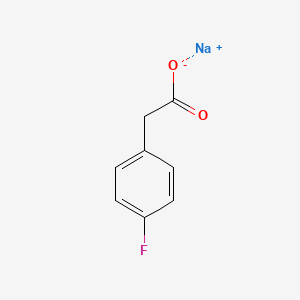

Sodium 4-fluorophenylacetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2.Na/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXFWPYMSNCQM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluorophenylacetate and Its Derivatives

Catalytic Approaches in 4-Fluorophenylacetate Synthesis

Catalysis is central to the modern synthesis of 4-fluorophenylacetate, offering pathways that are more efficient and selective than stoichiometric methods. Both acid and base catalysis play significant roles in the key esterification and transesterification reactions.

Acid catalysis is a cornerstone for producing esters like 4-fluorophenyl acetate (B1210297), typically through the esterification of 4-fluorophenylacetic acid or the reaction of 4-fluorophenol (B42351) with an acetylating agent. These reactions can be effectively promoted by both Brønsted and Lewis acids. grafiati.comgoogle.com Lewis acids, such as titanium tetrachloride, are known to be highly effective coupling reagents for forming esters from carboxylic acids and alcohols under mild conditions. grafiati.com

Brønsted acids are widely employed to catalyze the synthesis of p-fluorophenyl acetate from p-fluorophenol and acetic anhydride (B1165640). google.com Strong acids such as methanesulfonic acid, p-toluenesulfonic acid, and sulfamic acid have proven to be effective catalysts for this transformation. google.com P-toluenesulfonic acid is often a preferred choice. google.com A key advantage of these solid acid catalysts is their potential for reusability over multiple reaction cycles without a significant drop in catalytic performance. google.com

Lewis acids also play a crucial role in catalytic synthesis. wikipedia.org They function by accepting an electron pair, which activates the substrate towards nucleophilic attack or other bond-forming processes. wikipedia.org In the context of ester synthesis, a Lewis acid can activate a carboxylic acid, facilitating its reaction with an alcohol. grafiati.com

| Catalyst Type | Specific Examples | Typical Application |

|---|---|---|

| Brønsted Acids | Methanesulfonic Acid, p-Toluenesulfonic Acid, Sulfamic Acid | Catalyzing the reaction between p-fluorophenol and acetic anhydride. google.com |

| Lewis Acids | Titanium tetrachloride (TiCl₄), Aluminum chloride (AlCl₃) | Activating carboxylic acids for esterification or use in Friedel-Crafts acylation. grafiati.com |

Optimizing reaction parameters is critical for maximizing yield and purity while minimizing reaction time and energy consumption. ucla.edursc.org For the acid-catalyzed synthesis of p-fluorophenyl acetate from p-fluorophenol and acetic anhydride, specific conditions have been defined. google.com The reaction is typically conducted at temperatures ranging from 80 to 150°C for a duration of 2 to 6 hours. google.com Post-reaction treatment often involves direct fractional distillation, which can be performed under normal or reduced pressure to obtain the high-purity product. google.com Modern optimization strategies may employ factorial design experiments or Bayesian optimization to efficiently explore the parameter space, including temperature, time, and catalyst concentration, to find the most favorable conditions. rsc.orgnih.gov

| Parameter | Optimized Range/Value | Rationale/Impact |

|---|---|---|

| Temperature | 80–150 °C | Balances reaction rate with potential side reactions and decomposition. google.com |

| Reaction Time | 2–6 hours | Ensures high conversion of reactants to the desired ester product. google.com |

| Catalyst Loading | 0.5–10% (by weight of p-fluorophenol) | Provides sufficient catalytic activity; a 2-5% range is often preferred for efficiency. google.com |

| Pressure | Atmospheric or Vacuum | Post-reaction purification via fractional distillation can be performed at either pressure. google.com |

Base-catalyzed methods provide an alternative route for synthesis. The synthesis of p-fluorophenyl acetate can be achieved via a transesterification reaction between p-fluorophenol and an unsaturated acetate ester, catalyzed by a base. google.com Suitable catalysts for this process include alkali metal hydroxides, such as sodium hydroxide, and alkali metal carbonates. google.com Additionally, anhydrous sodium acetate has been used as a base in related acetylation reactions, such as in the one-step oxidative cyclization and subsequent acetylation of hydrazones. researchgate.net The final step in producing Sodium 4-fluorophenylacetate itself involves the neutralization of 4-fluorophenylacetic acid with a stoichiometric amount of sodium hydroxide.

Transesterification using unsaturated esters like vinyl acetate or isopropenyl acetate is an effective method for synthesizing p-fluorophenyl acetate from p-fluorophenol. google.com This reaction proceeds under the influence of a base catalyst. google.com A significant advantage of this approach is the nature of the byproduct; the unsaturated ester's alcohol portion is an enol, which is unstable and rapidly isomerizes into a stable, volatile aldehyde or ketone (e.g., acetaldehyde (B116499) from vinyl acetate, acetone (B3395972) from isopropenyl acetate). google.com The removal of these volatile byproducts from the reaction mixture shifts the equilibrium towards the product, driving the reaction to completion. This method can be performed under mild temperature conditions, typically between 10°C and 120°C. google.com

| Unsaturated Ester | Byproduct (after isomerization) |

|---|---|

| Vinyl acetate | Acetaldehyde google.com |

| Isopropenyl acetate | Acetone google.com |

Acid-Catalyzed Esterification and Transesterification Reactions

Targeted Synthesis of Functionalized 4-Fluorophenylacetate Derivatives

The 4-fluorophenylacetate scaffold is a valuable building block for creating more complex and functionalized molecules. vulcanchem.com Research has focused on developing novel derivatives with potential biological activities. researchgate.net For instance, fluorophenyl acetate derivatives of benzo[e]-bispyrone fused hybrids have been synthesized and investigated for their cellular viability-terminating activity against cancerous cell lines. researchgate.net The synthesis involves creating precursor acetic acid congeners which are then reacted to form the functionalized phenyl acetate derivatives. researchgate.net

Furthermore, ethyl 2-(4-fluorophenyl)acetate serves as a key intermediate in the synthesis of various organic compounds, including 1,3,4-oxadiazole (B1194373) derivatives. vulcanchem.com Similarly, other derivatives like ethyl 2-cyano-2-(4-fluorophenyl)acetate are versatile intermediates in pharmaceutical and agrochemical research. The synthesis of these derivatives often involves reactions such as esterification, amidation, reduction to alcohols, and cross-coupling reactions, highlighting the versatility of the 4-fluorophenylacetic acid core structure. vulcanchem.commdpi.com

| Starting Material/Intermediate | Resulting Functionalized Derivative Class | Reference |

|---|---|---|

| 4-Fluorophenylacetic acid | Fluorophenyl acetate derivatives of benzo[e]-bispyrone | researchgate.net |

| Ethyl 2-(4-fluorophenyl)acetate | 2,5-disubstituted 1,3,4-Oxadiazole derivatives | vulcanchem.comlookchem.com |

| Ethyl cyanoacetate (B8463686) and 4-fluorobenzyl bromide | Ethyl 2-cyano-2-(4-fluorophenyl)acetate | |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid | Intermediates for antibiotics and enzyme inhibitors |

Regioselective Halogenation Strategies for Phenylacetate (B1230308) Derivatives

The synthesis of 4-fluorophenylacetate often involves the introduction of a fluorine atom at a specific position on the phenyl ring. Regioselective halogenation is a key strategy to achieve this. One common approach is the bromination of 2-(4-fluorophenyl)acetic acid or its derivatives. This process typically utilizes brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to facilitate electrophilic substitution. The 4-fluoro substituent on the phenyl ring acts as an electron-withdrawing group, which influences the reactivity and directs the bromination to the desired position.

Another strategy involves direct lithiation. For instance, a four-step protocol starting from thiophene (B33073) has been developed to synthesize a tetra-substituted thiophene derivative, involving three successive direct lithiations and a bromination reaction. mdpi.com These lithiation reactions are typically carried out at low temperatures (-78 °C) to control reactivity. mdpi.com While this example is on a thiophene ring, the principle of regioselective lithiation followed by halogenation is a powerful tool in organic synthesis and can be adapted for phenylacetate derivatives.

Fries Rearrangement Pathways in the Synthesis of Fluorinated Acetates

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. testbook.com This reaction is ortho,para-selective, and the product distribution can often be controlled by reaction parameters such as temperature and solvent. testbook.comorganic-chemistry.org At lower temperatures, the para-substituted product is typically favored, while higher temperatures favor the ortho-isomer. testbook.com This selectivity makes the Fries rearrangement a potentially valuable tool in the synthesis of specifically substituted fluorinated acetates.

The reaction is catalyzed by Brønsted or Lewis acids like HF, AlCl₃, BF₃, TiCl₄, or SnCl₄. testbook.comorganic-chemistry.org The mechanism involves the formation of an acylium ion, which then reacts with the aromatic ring. organic-chemistry.org While the traditional Fries rearrangement has limitations, such as the need for stoichiometric amounts of often corrosive and toxic catalysts, newer protocols are being developed. organic-chemistry.org For example, heteropoly acids have been reported as efficient and environmentally benign catalysts for the Fries rearrangement of phenyl acetate. sigmaaldrich.com

Variations of the Fries rearrangement, such as the photo-Fries rearrangement (which uses UV light without a catalyst) and the thia-Fries and anionic-Fries rearrangements, further expand the synthetic utility of this reaction class. testbook.com The anionic ortho-Fries rearrangement, for instance, has been shown to be a facile route to arenol-based Mannich bases. organic-chemistry.org

Green Chemistry Principles in 4-Fluorophenylacetate Synthesis Research

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact and improve sustainability. mdpi.comnih.gov These principles focus on areas such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. acs.org

Mechanosynthesis and Solvent-Free Methodologies

Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. nih.govdiva-portal.org Ball milling, a common mechanochemical technique, can lead to cleaner, faster, and simpler synthetic routes. nih.gov This approach can be conducted under solvent-free conditions or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent waste. nih.gov

Solvent-free reactions, often accelerated by microwave irradiation in conjunction with supported reagents, provide an expeditious and environmentally friendly approach to organic synthesis. rsc.org These methods are characterized by enhanced reaction rates, greater selectivity, and ease of manipulation. rsc.org For instance, a solvent-free protocol for acetylation reactions using a stoichiometric amount of acetic anhydride has been developed. frontiersin.org

Application of Ionic Liquids and Magnetic Field Assistance in Synthesis

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low volatility and thermal stability. researchgate.netscispace.com They can be used to replace conventional, often toxic, organic solvents. researchgate.net Magnetic ionic liquids (MILs) are a subclass of ILs that are paramagnetic and respond to an external magnetic field. researchgate.netrsc.org This property allows for easy separation and recycling of the catalyst and solvent, further enhancing the green credentials of the synthetic process. scispace.commdpi.com

MILs can be synthesized with a variety of cations and anions, allowing for the tuning of their physicochemical properties. rsc.orgnih.gov The combination of ionic liquids with magnetic nanoparticles has also been explored to create magnetically recoverable catalysts. scispace.com These materials combine the advantages of ILs with the ease of separation offered by magnetic nanoparticles. scispace.com The use of magnetic fields can also improve the performance of reactions involving MILs. nih.gov

Methodological Advancements in Synthesis Optimization and Process Control

Optimizing synthetic processes and implementing robust control strategies are crucial for ensuring efficient, safe, and reproducible production of chemical compounds. mdpi.comd-nb.info This involves a systematic approach to process design, monitoring, and adjustment. youtube.com

Advancements in this area include the use of process analytical chemistry to monitor reactions in real-time, allowing for better control over reaction parameters and product quality. acs.org For complex processes, such as polymerization reactions, advanced process control (APC) methodologies based on nonlinear multivariable model-based controllers and optimizers are being developed. researchgate.net These systems use mathematical models to accurately represent the process dynamics and optimize performance. researchgate.net

Table of Research Findings on Synthetic Methodologies

| Methodology | Key Features | Advantages | Relevant Compounds |

|---|---|---|---|

| Regioselective Halogenation | Directed introduction of halogen atoms. | High selectivity for specific isomers. | 2-(4-fluorophenyl)acetic acid derivatives |

| Fries Rearrangement | Conversion of phenolic esters to hydroxy aryl ketones. | Ortho,para-selectivity controllable by temperature. | Phenylacetate, Fluorinated acetates |

| Mechanosynthesis | Solvent-free or liquid-assisted grinding. | Reduced solvent waste, faster reactions. | (Hetero)arenes, Organometallic complexes |

| Ionic Liquids/Magnetic Fields | Use of "green" solvents and magnetic separation. | Easy catalyst/solvent recycling, enhanced safety. | Various organic and inorganic compounds |

| Process Optimization & Control | Real-time monitoring and model-based control. | Improved efficiency, safety, and reproducibility. | Polymers, various chemical products |

Table of Chemical Compounds

| Compound Name |

|---|

| 4-Fluorophenylacetate |

| This compound |

| 2-(4-fluorophenyl)acetic acid |

| Molecular bromine |

| N-bromosuccinimide |

| Iron(III) chloride |

| Aluminum chloride |

| Thiophene |

| Phenyl acetate |

| Hydrogen fluoride (B91410) |

| Boron trifluoride |

| Titanium tetrachloride |

| Tin tetrachloride |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Fluorophenylacetate Species

Nucleophilic Substitution Reactions on the Phenyl Ring and Ester Group

Nucleophilic substitution reactions are fundamental to the transformation of 4-fluorophenylacetate, targeting either the halogen on the aromatic ring or the carbonyl carbon of the ester.

The replacement of the fluorine atom on the phenyl ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike aliphatic SN2 reactions, SNAr reactions generally require the aromatic ring to be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The SNAr mechanism involves two main pathways: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. youtube.com

The addition-elimination pathway is the more common route for activated aryl halides. libretexts.org It involves a two-step process:

Addition: A nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

For fluoroarenes that are not strongly activated, forcing conditions or alternative strategies like photoredox catalysis may be necessary to facilitate the substitution. nih.gov Organic photoredox catalysis, for instance, can enable the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions, expanding the scope of applicable nucleophiles to include azoles, amines, and carboxylic acids. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Reaction Mechanism | Conditions |

|---|---|---|---|

| Amines (R-NH₂) | N-Aryl Phenylacetate (B1230308) | SNAr (Addition-Elimination) | Requires activation or catalysis |

| Thiols (R-SH) | S-Aryl Phenylacetate | SNAr (Addition-Elimination) | Requires activation or catalysis |

| Azoles | N-Aryl Phenylacetate | Photoredox Catalysis SNAr | Mild, light-induced |

Hydrolysis and Ester Cleavage Mechanisms of 4-Fluorophenyl Acetate (B1210297)

The ester group of 4-fluorophenyl acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid (or its carboxylate salt) and an alcohol. This transformation can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate ion. youtube.com The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group.

Proton Transfer: The alkoxide, a strong base, deprotonates the newly formed carboxylic acid, resulting in the final carboxylate and alcohol products. youtube.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is reversible and reaches an equilibrium. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com The steps are:

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Leaving Group Departure: The protonated alcohol group departs as a neutral molecule.

Deprotonation: The final carboxylic acid is formed upon deprotonation of the carbonyl oxygen, regenerating the acid catalyst. libretexts.org

Oxidative and Reductive Transformation Pathways of Fluorinated Phenylacetates

Oxidation and reduction reactions offer pathways to modify the structure of fluorinated phenylacetates, either by transforming the side chain or by altering the substitution on the aromatic ring.

The phenylacetate side chain can be oxidized. For instance, anodic oxidation of phenylacetate ions at a platinum electrode can occur through pathways involving radicals and carbonium ions. rsc.org A more targeted approach for fluorinated organic compounds involves the use of potent oxidizing agents like sulfate radicals (SO₄⁻•), which can be generated from persulfate. nih.gov This method has been explored for the degradation of various per- and polyfluoroalkyl substances (PFAS). The process can be initiated by decarboxylation, leading to further transformation of the molecule. nih.govchemrxiv.org

Table 2: Oxidation Pathways

| Method | Oxidizing Agent | Key Intermediates | Potential Products |

|---|---|---|---|

| Anodic Oxidation | Electrochemical | Radicals, Carbonium ions | Various oxidized species |

| Persulfate Digestion | Sulfate Radical (SO₄⁻•) | Carbon-centered radicals | Decarboxylated derivatives |

Selective Reduction of Halogen Substituents

The carbon-fluorine bond is generally strong, but it can be cleaved under specific reductive conditions. This process, known as hydrodefluorination, replaces the fluorine atom with a hydrogen atom. One method to achieve this is through ultraviolet (UV) irradiation. Studies on fluorinated graphene have shown that UV irradiation in an aromatic solvent like toluene can induce defluorination. rsc.org This process involves the transformation of covalent C-F bonds to "semi-covalent" bonds and the restoration of sp² character in the aromatic system. rsc.org This suggests that photochemical methods could be a viable strategy for the selective reduction of the fluorine substituent in 4-fluorophenylacetate.

Derivatization Strategies for Advanced Analytical and Synthetic Applications

Derivatization is the chemical modification of a compound to produce a new compound with properties that are better suited for a specific analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). nih.govresearchgate.net For 4-fluorophenylacetate, or its hydrolysis product, 4-fluorophenylacetic acid, derivatization primarily targets the carboxylic acid functional group to enhance detectability and improve chromatographic performance. nih.gov

Common derivatization strategies for carboxylic acids involve converting them into esters or amides that contain a chromophore or fluorophore, significantly improving detection limits. researchgate.net

For HPLC-UV Detection: Reagents like 4'-bromophenacyl trifluoromethanesulfonate can be used to convert carboxylic acids into their corresponding 4'-bromophenacyl esters. These derivatives have strong UV absorbance, making them easily detectable. nih.gov

For HPLC-Fluorescence Detection: Fluorogenic reagents are employed to introduce a fluorescent tag. For example, the Suzuki coupling reaction has been used with reagents like 4-iodobenzonitrile to derivatize aryl boronic acids, creating highly fluorescent derivatives. nih.gov While not directly applicable to the carboxyl group, it showcases advanced derivatization strategies for aromatic compounds.

For LC-MS Analysis: Derivatization can improve ionization efficiency in the mass spectrometer. Reagents like 4-bromo-N-methylbenzylamine have been developed to derivatize mono-, di-, and tri-carboxylic acids, facilitating detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). The bromine atom provides a distinct isotopic pattern that aids in identification. nih.gov

Table 3: Derivatization Reagents for Carboxylic Acid Analysis

| Reagent | Analytical Technique | Purpose |

|---|---|---|

| 4'-Bromophenacyl trifluoromethanesulfonate | HPLC-UV | Introduces a strong chromophore |

| 4-Bromo-N-methylbenzylamine | LC-MS/MS | Improves ionization and aids identification |

Covalent Binding Studies with Small Molecule Probes

The reactivity of the carboxyl group in phenylacetate derivatives allows for their participation in covalent interactions, a principle of significant interest in chemical biology for the development of chemical probes. While specific studies focusing solely on Sodium 4-fluorophenylacetate as a covalent probe are not extensively documented, the behavior of the parent compound, phenylacetic acid (PAA), provides a strong precedent for this potential.

Research has shown that PAA can undergo metabolic activation within biological systems, leading to the formation of a reactive thioester, phenylacetyl-S-acyl-CoA (PA-CoA). This activated intermediate is capable of covalently binding to proteins. In a study using rat hepatocytes, the incubation with PAA resulted in the rapid formation of PA-CoA, which subsequently led to the covalent modification of hepatocyte proteins nih.govsemanticscholar.org. This binding was found to be reversible and selective, with two primary protein adducts identified at molecular masses of approximately 29 and 33 kDa nih.govsemanticscholar.org.

This mechanism, where the molecule is first activated to a more reactive species (a thioester) before forming a covalent bond with a biological macromolecule, is a key concept in the design of covalent chemical probes nih.govcsmres.co.uk. Small-molecule probes are often designed with a reactive group, or "warhead," that forms a stable covalent bond with a specific amino acid residue on a target protein, enabling researchers to study protein function, identify drug targets, or develop therapeutics nih.govnih.govnih.gov.

The introduction of a fluorine atom at the para-position of the phenyl ring in 4-fluorophenylacetate is expected to influence this process. The strong electron-withdrawing nature of fluorine can alter the metabolic activation rate and the reactivity of the resulting CoA thioester, potentially modifying the kinetics and selectivity of protein binding compared to the non-fluorinated parent compound. The phenylacetate scaffold, therefore, represents a viable starting point for designing more sophisticated covalent probes, where the carboxyl group can be engineered to form covalent linkages with target biomolecules under specific conditions epa.govresearchgate.net. Such probes are invaluable for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying active enzymes in complex biological systems nih.govnih.gov.

Pre-Column Derivatization Methodologies in Chromatographic Analysis

For the quantitative analysis of compounds like this compound using High-Performance Liquid Chromatography (HPLC), pre-column derivatization is a common strategy to enhance detection sensitivity and improve chromatographic properties. This process involves reacting the analyte with a labeling agent to attach a chromophoric or fluorophoric tag, making it more easily detectable by UV-Visible or fluorescence detectors. The carboxylic acid group of 4-fluorophenylacetate is the primary target for these reactions. Several reagents are widely used for this purpose.

Commonly used pre-column derivatization reagents for carboxylic acids include:

o-Phthaldialdehyde (OPA): While primarily used for primary amines, OPA can be used in the presence of a thiol to derivatize some carboxylic acids, though its application is more common for amino acids.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines, and also with the carboxyl group of acids under appropriate conditions, to form highly fluorescent derivatives. The resulting adducts are stable, allowing for automated analysis.

Phenyl Isothiocyanate (PITC): PITC is well-known for derivatizing amino acids, but it can also react with carboxylic acids. The reaction is rapid, and the derivatives are stable, though sample preparation can be more complex.

1-Dimethylaminonaphthalene-5-sulphonyl Chloride (Dansyl-Cl): This reagent forms highly fluorescent and stable derivatives with amines, phenols, and to some extent, carboxylic acids. It offers excellent sensitivity.

2,4-Dinitrofluorobenzene (DNFB): Known as Sanger's reagent, DNFB reacts with primary and secondary amino acids. Its reaction with carboxylic acids is less common but possible, forming stable derivatives detectable by UV.

The choice of derivatization reagent depends on factors such as the required sensitivity, the presence of interfering substances in the sample matrix, and the stability of the resulting derivative. For 4-fluorophenylacetate, these methods would convert the non-chromophoric carboxyl group into a moiety with strong absorbance or fluorescence, enabling trace-level quantification in various samples.

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Key Characteristics |

|---|---|---|---|---|

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Carboxylic Acids, Amines | Fluorescence, UV | Rapid reaction, stable product. |

| Phenyl Isothiocyanate | PITC | Carboxylic Acids, Amines | UV | Rapid reaction, stable derivative, complex sample prep. |

| 1-Dimethylaminonaphthalene-5-sulphonyl Chloride | Dansyl-Cl | Carboxylic Acids, Amines, Phenols | Fluorescence | High sensitivity, stable derivatives. |

| 2,4-Dinitrofluorobenzene | DNFB | Carboxylic Acids, Amines | UV | Stable derivative, controlled reaction conditions. |

Investigating Electronic and Steric Effects on Reactivity

The chemical reactivity of this compound is significantly modulated by the electronic and steric properties of its constituent functional groups: the phenyl ring, the fluorine substituent, and the carboxylate group.

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å. In the para-position, its steric hindrance on the reactivity of the distal carboxyl group is minimal. The primary steric considerations for this molecule would relate to interactions at the aromatic ring itself, such as nucleophilic or electrophilic aromatic substitution, or enzymatic recognition where the size and shape of the entire molecule are critical for binding to an active site.

Electronic Effects: The dominant influence on the molecule's reactivity comes from electronic effects. The phenyl ring itself is an electron-rich system. The carboxylate group (-COO⁻Na⁺) is an electron-donating group through resonance but its corresponding acid form (-COOH) is an electron-withdrawing group. The most significant electronic influence, however, is exerted by the fluorine atom.

Influence of the Fluorine Atom on Electron Distribution and Reaction Pathways

The fluorine atom at the para-position profoundly influences the electron distribution and subsequent reaction pathways of 4-fluorophenylacetate due to its unique electronic properties.

Inductive Effect: Fluorine is the most electronegative element, giving it a powerful negative inductive effect (σI). It strongly withdraws electron density from the carbon atom to which it is attached and, to a lesser extent, from the rest of the phenyl ring. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted benzene (B151609).

Mesomeric (Resonance) Effect: Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, a positive mesomeric effect (σR). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is much weaker than its strong inductive effect.

The net result is that the fluorine atom acts as a strong electron-withdrawing group. This has several key consequences for reactivity:

Acidity: The electron withdrawal stabilizes the carboxylate anion (4-fluorophenylacetate) by dispersing its negative charge. This makes the corresponding acid, 4-fluorophenylacetic acid, a stronger acid (lower pKa) than unsubstituted phenylacetic acid.

Nucleophilicity of the Carboxylate: While the carboxylate is stabilized, the electron-withdrawing effect can influence its nucleophilicity in reactions such as esterification or amide bond formation.

These electronic perturbations dictate the molecule's behavior in various chemical transformations, from simple acid-base reactions to more complex processes like decarboxylation.

Decarboxylative Processes and Olefin Synthesis from Phenylacetate Derivatives

The decarboxylation of phenylacetate derivatives, including 4-fluorophenylacetate, is a significant reaction pathway that can lead to the formation of substituted toluenes or be harnessed for synthetic applications like olefin synthesis.

Studies on the hydrothermal decarboxylation of phenylacetic acid and its ring-substituted derivatives have shown that the reaction proceeds via different mechanisms depending on the speciation of the carboxylic acid. The neutral acid form is proposed to decarboxylate through the formation of a ring-protonated zwitterion, while the carboxylate anion (as in this compound) is thought to decarboxylate directly to a benzyl anion intermediate. The reaction follows first-order kinetics. The presence of an electron-withdrawing fluoro substituent, as in 4-fluorophenylacetate, influences the rate of these reactions by affecting the stability of the proposed intermediates.

In synthetic chemistry, the carboxyl group of phenylacetic acids is increasingly utilized as a functional handle in decarboxylative coupling reactions to form new carbon-carbon bonds. A particularly valuable transformation is decarboxylative olefination, which converts carboxylic acids into alkenes. This process typically involves the generation of a radical intermediate via single-electron transfer, often facilitated by photoredox or transition metal catalysis.

For instance, photoredox catalysis can mediate the oxidative decarboxylation of a phenylacetate derivative to generate a benzylic radical. This radical can then be coupled with an olefinating reagent to form the desired alkene product. This method offers a powerful way to synthesize complex olefins from readily available carboxylic acids. Palladium catalysis has also been employed to facilitate the decarboxylative allylation of substituted phenylacetic acids, proceeding through the formation of a benzylic radical species. These modern synthetic methods highlight the versatility of the phenylacetate core in constructing complex molecular architectures.

Advanced Spectroscopic and Spectrometric Characterization of 4 Fluorophenylacetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigationstcichemicals.combenchchem.comcapot.comrsc.org

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within a molecule. For 4-fluorophenylacetate compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Applicationstcichemicals.combenchchem.comcapot.com

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of 4-fluorophenylacetic acid, the precursor to sodium 4-fluorophenylacetate, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic and methylene (B1212753) protons. chemicalbook.com

The aromatic protons on the phenyl ring typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.0 and 7.4 ppm. The splitting pattern of these signals is influenced by coupling to the adjacent fluorine atom. The methylene protons (CH₂) of the acetate (B1210297) group are observed as a singlet at approximately δ 3.6 ppm. rsc.org The acidic proton of the carboxylic acid group is also present, though its chemical shift can be broad and variable.

Table 1: ¹H NMR Data for 4-Fluorophenylacetic Acid

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | ~7.0 - 7.4 | Multiplet |

| Methylene protons (CH₂) | ~3.6 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studiescapot.com

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-fluorophenylacetic acid gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid group is typically found in the range of 170-175 ppm. The aromatic carbons appear between approximately 110 and 140 ppm. The carbon atom to which the fluorine is attached shows a characteristic splitting pattern due to C-F coupling. The methylene carbon signal is observed further upfield.

Table 2: ¹³C NMR Data for 4-Fluorophenylacetic Acid Derivatives

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-F) | 110 - 140 (with C-F splitting) |

| Aromatic (C-H) | 110 - 140 |

| Methylene (CH₂) | ~40 - 50 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. lcms.cz The chemical shift of the fluorine atom in 4-fluorophenylacetate compounds is indicative of its electronic environment. Aromatic fluorine substituents typically absorb in a specific region of the ¹⁹F NMR spectrum. lcms.cz For instance, in related fluorinated compounds, the ¹⁹F signal can appear as a singlet or a multiplet depending on coupling with nearby protons. lcms.cz The chemical shift provides valuable information for confirming the presence and position of the fluorine atom on the aromatic ring. For example, 2-fluorophenylacetic acid is utilized as a chiral derivatizing agent in ¹⁹F NMR spectroscopy. sielc.com

Vibrational Spectroscopy Techniquesbenchchem.comcapot.comrsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are essential for identifying functional groups and providing a molecular fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysisbenchchem.comcapot.comrsc.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic vibrational bands would be expected for the carboxylate group (COO⁻) and the C-F bond. In its acidic precursor, 4-fluorophenylacetic acid, a broad O-H stretching band for the carboxylic acid is observed, along with a sharp C=O stretching band. The C-F stretching vibration also gives a characteristic absorption band. FT-IR is a rapid and reliable method for identifying key functional groups in a sample. d-nb.info

Table 3: Key FT-IR Vibrational Frequencies for 4-Fluorophenylacetic Acid

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | Broad, ~2500-3300 |

| Carbonyl (C=O) | Stretching | ~1700 |

| Carbon-Fluorine (C-F) | Stretching | ~1200-1300 |

| Benzene (B151609) Ring | C=C Stretching | ~1600, ~1500 |

Raman Spectroscopy for Structural Elucidation and Quantitative Analysislcms.czsigmaaldrich.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide information on the vibrations of the aromatic ring and the C-C backbone. The technique is also sensitive to changes in molecular structure and conformation. acs.org While molecules with covalent bonds are generally Raman active, the intensity of the scattering can vary. spectroscopyonline.com For instance, in related studies, the Raman spectrum of fertilizers in aqueous solution showed distinct peaks that could be used for identification and quantification. mdpi.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysisjeolusa.comlcms.cz

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions, which allows for the determination of a molecule's weight and structure. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Analysisjeolusa.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds. filab.fr While the direct analysis of the sodium salt of 4-fluorophenylacetate is challenging due to its non-volatile nature, analysis of its esterified form, 4-fluorophenyl acetate, is common. sci-hub.se

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. etamu.edu There, it is ionized, most commonly by electron impact (EI), causing it to fragment into smaller, charged pieces. This fragmentation pattern serves as a molecular "fingerprint" that aids in structural identification. researchgate.netsigmaaldrich.com For 4-fluorophenyl acetate, the fragmentation provides characteristic peaks. nih.gov

Table 1: GC-MS Fragmentation Data for 4-Fluorophenyl Acetate

| Feature | m/z Value | Description |

|---|---|---|

| Top Peak | 112 | Represents the [C6H4FO]+ fragment, formed by the loss of the acetyl group (CH3CO). |

| 2nd Highest Peak | 43 | Corresponds to the acetyl cation [CH3CO]+. |

| 3rd Highest Peak | 57 | An additional common fragment ion. |

Source: PubChem CID 136253 nih.gov

It is important to note that the analysis of fluorine-containing compounds by GC-MS can sometimes be challenging, as reactive fluorine species can potentially degrade the stationary phase of the GC column. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysisjeolusa.comlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. lupinepublishers.com It is particularly well-suited for polar and non-volatile compounds, making it an ideal method for the direct analysis of this compound from a solution. sciex.com.cn

The process begins with the separation of the analyte using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). improvedpharma.com The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates ions from the analyte molecules. lupinepublishers.com Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. improvedpharma.com

Table 2: Typical LC-MS Parameters for Analysis of Phenylacetate (B1230308) Compounds

| Parameter | Specification | Purpose |

|---|---|---|

| LC System | UHPLC | Provides high-resolution separation and speed. improvedpharma.com |

| Column | Reversed-phase C18 | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid) | Elutes compounds from the column. mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Generates ions from the polar analyte for MS detection. thermofisher.com |

| MS Detector | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole | Detects and identifies compounds with high sensitivity and specificity. improvedpharma.comshimadzu.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationvwr.com

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula, distinguishing it from other molecules that may have the same nominal mass (isobars). bioanalysis-zone.comthermofisher.com

For this compound, HRMS can confirm its elemental composition (C₈H₆FNaO₂) by matching the experimentally measured mass to the theoretically calculated exact mass with a very low margin of error, often less than 5 parts per million (ppm). waters.comresearchgate.net This high level of confidence is crucial for confirming the identity of novel compounds or for verifying the structure of synthesized molecules. jeolusa.comlcms.cz

Table 3: Accurate Mass Determination of this compound by HRMS

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆FNaO₂ |

| Nominal Mass | 176 |

| Calculated Monoisotopic (Exact) Mass | 176.02735 u |

| Typical HRMS Measured Mass Accuracy | < 5 ppm |

Electronic Spectroscopy and Photoluminescence Studiesfilab.frasm.org

Electronic spectroscopy investigates the interaction of electromagnetic radiation (specifically UV and visible light) with molecules, causing electrons to transition between different energy levels. nih.gov

UV-Visible Spectroscopy Applicationsfilab.fr

UV-Visible spectroscopy measures the absorption of light as a function of wavelength. edinst.com In this compound, the fluorinated benzene ring acts as a chromophore, the part of the molecule responsible for absorbing light. The absorption of UV light excites electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals (e.g., π → π* transitions). researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure. The spectrum for this compound is expected to show distinct absorption bands in the UV region, typical for substituted benzene rings.

Table 4: Expected UV-Visible Absorption Bands for this compound in Solution

| Transition Type | Approximate λmax (nm) | Region |

|---|---|---|

| π → π (Primary)* | ~200-220 | Far UV |

Excitation and Emission Spectroscopy for Luminescent Propertiesasm.org

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. evidentscientific.comnanocellect.com While simple phenylacetic acid derivatives are not strongly fluorescent, 4-fluorophenylacetate has been utilized as a key precursor in the synthesis of highly luminescent materials. ijcrt.orgijcrt.org

Research has shown that 4-fluorophenylacetate can be used to create organic ligands for lanthanide complexes, such as those with Europium(III) and Terbium(III). ijcrt.orgijcrt.org In these systems, the organic ligand (synthesized via 4-fluorophenylacetate) functions as an "antenna." It efficiently absorbs UV light and transfers the energy to the central lanthanide ion, which then de-excites by emitting light at its own characteristic, sharp wavelengths. ijcrt.org This process results in strong, color-pure luminescence.

Table 5: Photoluminescence Properties of Lanthanide Complexes Derived from 4-Fluorophenylacetate

| Complex | Excitation λmax (nm) | Emission λmax (nm) | Emitted Color |

|---|---|---|---|

| Europium(III) Complex | 397 | 616 (for the ⁵D₀→⁷F₂ transition) | Red ijcrt.org |

| Terbium(III) Complex | 370 | 545 (for the ⁵D₄→⁷F₅ transition) | Green ijcrt.org |

These findings highlight the role of the 4-fluorophenylacetate structure in facilitating energy transfer for the creation of advanced photoluminescent materials.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule. While specific crystallographic data for this compound is not widely reported in publicly accessible literature, the principles of the technique and the nature of the data that would be obtained can be described based on studies of analogous compounds. researchgate.net

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision. mdpi.com

For a compound like this compound, X-ray crystallography would reveal the coordination environment of the sodium ion, the geometry of the 4-fluorophenylacetate anion, and the packing of these ions in the crystal lattice. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. The analysis would also provide precise measurements of the C-F, C=O, and C-O bond lengths, as well as the torsional angles that define the conformation of the acetate side chain relative to the fluorinated phenyl ring. This structural information is invaluable for computational modeling and for establishing structure-property relationships.

Below is a representative table of the kind of crystallographic data that would be obtained from an X-ray diffraction study of a crystalline compound such as this compound.

| Parameter | Hypothetical Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z (molecules/cell) | 4 |

| Density (calculated) | 1.25 g/cm³ |

Advanced Spectroscopic Data Analysis and Chemometrics

The large datasets generated by modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, often require advanced computational and statistical methods for their full interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides powerful tools for this purpose. frontiersin.org These methods are particularly useful for analyzing complex spectra, identifying patterns, and correlating spectral features with chemical properties.

For 4-fluorophenylacetate compounds, chemometric techniques can be applied to various spectroscopic data. For instance, in a collection of related 4-fluorophenylacetate derivatives, Principal Component Analysis (PCA) can be used to analyze their NMR or IR spectra. researchgate.net PCA is a multivariate statistical technique that reduces the dimensionality of a dataset while retaining most of the original variance. This can help in identifying outliers, grouping similar compounds, and understanding the major sources of spectral variation within the dataset.

Another powerful chemometric tool is Partial Least Squares (PLS) regression. PLS can be used to build predictive models that correlate the spectroscopic data with specific chemical or physical properties of the 4-fluorophenylacetate compounds. For example, a PLS model could be developed to predict the concentration of a specific compound in a mixture based on its IR or NMR spectrum. ulb.ac.be These models are calibrated using a set of samples with known properties and can then be used to predict the properties of unknown samples.

The application of these advanced data analysis techniques allows for a more comprehensive and robust characterization of 4-fluorophenylacetate compounds than what can be achieved by a simple inspection of the spectra. They enable the extraction of subtle information that may not be apparent otherwise and facilitate the development of high-throughput analytical methods.

The following table outlines some of the key chemometric techniques and their applications in the analysis of spectroscopic data for compounds like 4-fluorophenylacetate.

| Chemometric Technique | Spectroscopic Data Source | Application |

| Principal Component Analysis (PCA) | NMR, IR, Mass Spectrometry | Data exploration, outlier detection, pattern recognition, and grouping of similar compounds. researchgate.net |

| Partial Least Squares (PLS) Regression | NMR, IR, UV-Vis | Quantitative analysis, calibration model development for predicting concentrations or other properties. ulb.ac.be |

| Soft Independent Modeling of Class Analogy (SIMCA) | NMR, IR | Classification of compounds into different categories based on their spectral fingerprints. ulb.ac.be |

| Hierarchical Cluster Analysis (HCA) | NMR, IR, Mass Spectrometry | Visualization of the similarity between different samples by grouping them into a dendrogram. |

Computational Chemistry and Theoretical Modeling of 4 Fluorophenylacetate Systems

Quantum Mechanical and Electronic Structure Calculations

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.orgrsc.org It has become a popular approach for calculating molecular properties due to its balance of accuracy and computational cost. d-nb.infomdpi.com DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and parameters related to chemical reactivity. mdpi.com The accuracy of DFT is highly dependent on the choice of functionals and basis sets. mdpi.com

DFT studies can determine reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular reactivity, with a smaller gap often correlating with higher chemical reactivity. mdpi.com For molecules like ethyl 2-(4-amino-2-fluorophenyl)acetate, a related compound, the electron-donating amino group raises the HOMO energy, while the electron-withdrawing fluorine atom lowers the LUMO energy. This modulation of frontier molecular orbitals is key to the molecule's reactivity.

| Property | Description | Influence of Fluorine |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The electron-withdrawing nature of fluorine generally lowers the HOMO energy, making the molecule less prone to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Fluorine's electronegativity lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. |

| Electron Density Distribution | Spatial distribution of electrons within the molecule. | Fluorine alters the electron density on the phenyl ring through inductive and mesomeric effects. |

| Reactivity Descriptors | Parameters like chemical hardness and electrophilicity that predict reactivity. | The presence of fluorine modifies these descriptors, influencing the kinetic and thermodynamic aspects of its reactions. d-nb.info |

Ab initio methods are computational chemistry techniques based on quantum chemistry that solve the electronic Schrödinger equation "from first principles," without using empirical parameters. nih.govnumberanalytics.com These methods, including Hartree-Fock (HF) theory, are foundational for predicting molecular structures and properties. numberanalytics.comunram.ac.id They provide detailed information about the electronic configuration, which describes the arrangement of electrons in the atomic orbitals of an atom. unram.ac.id

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com These simulations capture biomolecular behavior in full atomic detail and at high temporal resolution. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule, showing how it samples different shapes or conformers. nih.govnih.gov

For the 4-fluorophenylacetate anion, MD simulations can be employed to understand its flexibility and preferred conformations in various environments, such as in solution. google.com Conformational analysis of related molecules like methyl 2-fluorophenylacetate using theoretical calculations has shown the significant effect of substituents on conformational stabilities. researchgate.netresearchgate.net These preferences are governed by a combination of steric and electronic effects. researchgate.net Studies on 4-fluorophenyl acetate (B1210297) have indicated a strong preference for nonplanar conformations of the ester moiety. cdnsciencepub.com

| Parameter | Information Gained | Relevance to 4-Fluorophenylacetate |

|---|---|---|

| Dihedral Angles | Describes the rotation around chemical bonds, defining different conformers. | Key to understanding the orientation of the acetate group relative to the fluorophenyl ring. cdnsciencepub.com |

| Potential Energy Surface | Maps the energy of the molecule as a function of its geometry. | Identifies stable (low-energy) conformers and the energy barriers between them. researchgate.net |

| Solvent Effects | How the surrounding solvent molecules influence conformational preferences. | In polar solvents, conformations with larger dipole moments may be stabilized. researchgate.net |

| Flexibility and Dynamics | Provides insight into the range of motion and flexibility of different parts of the molecule. | Helps to understand how the molecule might adapt its shape upon interacting with other molecules. nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a virtual laboratory to explore the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This is particularly valuable for reactions that are difficult to study experimentally. researchgate.net

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. geeksforgeeks.orglumenlearning.com The transition state is the highest-energy structure along the reaction pathway that separates reactants from products. libretexts.org Understanding the structure and energy of the transition state is crucial for comprehending reaction mechanisms and rates. researchgate.netarkat-usa.org

Computational methods like DFT are widely used to locate transition state geometries and calculate their energies. unipi.itnumberanalytics.com This allows for the determination of the activation energy barrier for a proposed reaction step. lumenlearning.comlibretexts.orgyoutube.comma.edu For example, in the aminolysis of phenyl acetate, a related compound, computational studies have shown that the reaction proceeds through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The stability of the leaving group, which in the case of 4-fluorophenylacetate would be the 4-fluorophenoxide ion, can significantly affect the energy of the transition state. researchgate.net Studies on the aminolysis of 4-fluorophenyl acetate in aqueous solution have also been conducted to understand structure-reactivity correlations. acs.orged.ac.uk

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. libretexts.org | Determines the rate of the reaction; a higher Ea corresponds to a slower reaction. lumenlearning.com |

| Transition State Geometry | The specific arrangement of atoms at the peak of the energy barrier. arkat-usa.org | Provides insight into the bond-breaking and bond-forming processes occurring during the reaction. arkat-usa.org |

| Vibrational Frequencies | A transition state is characterized by having exactly one imaginary vibrational frequency. | Confirms that the located structure is a true transition state and not a minimum on the potential energy surface. |

| Reaction Coordinate | The path of minimum energy connecting reactants and products through the transition state. libretexts.org | Describes the progress of the reaction. |

While transition state theory provides a static picture of the reaction barrier, chemical reaction dynamics simulations model the actual time-dependent atomic motions during a chemical transformation. scm.com These simulations follow the trajectory of the atoms as they move from the reactant state, through the transition state region, and to the product state.

Reactive molecular dynamics, using force fields like ReaxFF, can model chemical reactions in large, complex systems. scm.com These methods allow for the simulation of bond breaking and formation. arxiv.org Such simulations can provide a more complete understanding of reaction mechanisms by revealing the role of molecular motion and energy transfer in overcoming the activation barrier. For a reaction involving 4-fluorophenylacetate, these simulations could, for instance, model the detailed process of its hydrolysis or its reaction with a nucleophile, capturing the dynamic events that lead to the final products.

Machine Learning Approaches in Computational Chemistry for Molecular Systems

Machine learning (ML) has emerged as a transformative force in computational chemistry, offering a novel paradigm for simulating molecular systems. chrismarianetti.org These approaches aim to bridge the gap between the high accuracy of quantum chemistry methods and the computational efficiency of empirical force fields. arxiv.org The core principle involves training sophisticated mathematical models on large datasets of pre-computed chemical data to predict molecular properties, most notably the potential energy surface (PES). aps.org By learning the intricate relationship between atomic positions and the system's energy and forces, machine learning interatomic potentials (MLIPs) can perform simulations with an accuracy that approaches that of the underlying quantum mechanical method, but at a fraction of the computational expense. arxiv.orgrsc.org

MLIPs represent a significant departure from traditional, physics-based potentials which rely on constrained functional forms. arxiv.org Instead, MLIPs employ highly flexible functions, such as neural networks or kernel-based methods, to learn the complex, high-dimensional PES directly from data. arxiv.orgmaterialsvirtuallab.org This data-driven methodology allows them to capture subtle and complex atomic interactions, including chemical reactivity, that are often challenging to describe with classical models. arxiv.org Various architectures for MLIPs have been developed, including artificial neural networks (ANN), Gaussian approximation potentials (GAP), and graph neural networks (GNNs), each with unique strengths in representing atomic environments and interactions. chrismarianetti.orgmaterialsvirtuallab.org The development of these models is pivotal for enabling large-scale atomistic simulations of complex materials and molecules, which were previously computationally intractable. materialsvirtuallab.org

Training Machine Learned Interatomic Potentials (MLIPs) with Large Datasets

The accuracy and transferability of a Machine Learned Interatomic Potential (MLIP) are fundamentally dependent on the quality and comprehensiveness of the dataset used for its training. materialsvirtuallab.org The process involves generating a vast database of atomic configurations and their corresponding energies and interatomic forces, which are typically calculated using high-accuracy ab initio methods like Density Functional Theory (DFT). arxiv.orgaps.org

The construction of the training set is a critical step. A robust dataset must sample a wide region of the potential energy surface, including not only equilibrium structures but also perturbed and high-energy configurations. aps.org For a system involving Sodium 4-fluorophenylacetate, this would entail generating data for the solvated ion pair, individual ions, and their interactions with solvent molecules (e.g., water) across various temperatures and pressures. A physically motivated strategy for building a comprehensive dataset involves the systematic exploration of different structures, including deformations of cell shape, size, and atomic positions. aps.org

The training process can be summarized in the following key stages:

Data Generation: A large set of reference structures is generated. These structures can be derived from molecular dynamics simulations, Monte Carlo sampling, or systematic deformation of known equilibrium states. aps.org For each structure, DFT calculations are performed to obtain the "ground truth" energy and forces that the MLIP will learn. arxiv.org

Atomic Environment Representation: The local environment of each atom is converted into a set of numerical descriptors. These descriptors, which can be based on symmetry functions or the Smooth Overlap of Atomic Positions (SOAP), serve as the input for the machine learning model. chrismarianetti.orgarxiv.org

Model Regression: The parameters of the ML model (e.g., the weights of a neural network) are optimized by minimizing a loss function. This function quantifies the difference between the MLIP's predicted energies and forces and the reference DFT values for all configurations in the training set. arxiv.org

Validation: The trained MLIP is tested on a separate set of configurations (the validation set) that were not used during training. This step is crucial to assess the model's accuracy and its ability to generalize to new, unseen atomic environments.

The table below illustrates a hypothetical structure for a training dataset designed for an MLIP for a system of this compound in water.

| Data Point Category | Configuration Description | Purpose in Training | DFT Functional (Example) | Number of Configurations (Illustrative) |

| Equilibrium Solvation | This compound ion pair in a relaxed water box at 300 K and 1 atm. | Learns the ground state structure and local interactions. | PBE | 50,000 |

| Ion Dissociation | Configurations showing the dissociation pathway of the ion pair in water. | Captures the energetics of ion separation and solvent reorganization. | PBE | 20,000 |

| Thermal Perturbation | Snapshots from molecular dynamics simulations at elevated temperatures (e.g., 400 K, 500 K). | Ensures robustness and accuracy at different temperatures. | PBE | 30,000 |

| Structural Deformations | Artificially strained configurations of the 4-fluorophenylacetate anion (e.g., bond stretching, angle bending). | Learns the high-energy regions of the potential energy surface. | PBE | 15,000 |

| Isolated Species | Configurations of an isolated 4-fluorophenylacetate anion, a sodium ion, and single water molecules. | Provides reference states and ensures correct energy decomposition. | PBE | 5,000 |

Table 1: Illustrative structure of a DFT training dataset for an MLIP of a this compound aqueous system.

Recent advancements focus on developing more efficient data selection methods to reduce the number of expensive DFT calculations required. For example, novel workflows can identify the most informative and uncorrelated atomic configurations from a large, cheaply generated dataset, and then perform high-cost ab initio calculations only on this minimal subset. aps.org This approach not only reduces computational overhead but also allows for the use of more accurate quantum mechanical methods for training. aps.org

Multiscale Modeling Methodologies for Complex Systems

Multiscale modeling is a powerful computational strategy designed to study systems and phenomena that span a wide range of spatial and temporal scales. wikipedia.org Many complex chemical and biological processes, such as the behavior of a solute like this compound in a solution, involve interactions occurring at different levels of detail, from quantum mechanical effects to macroscopic fluid dynamics. wikipedia.orgnih.gov Multiscale modeling addresses this challenge by systematically linking models that operate at different resolutions. wikipedia.org

The fundamental goal is to make simulations of large, complex systems computationally tractable by applying accurate, high-resolution models only where they are most needed, while using more efficient, lower-resolution models for the rest of the system. warwick.ac.uk There are two primary classes of multiscale methods:

Serial (or Hierarchical) Multiscale Modeling: In this approach, information flows from smaller scales to larger ones. High-resolution simulations, such as quantum mechanics or all-atom molecular dynamics, are performed to derive parameters for more approximate, coarse-grained (CG) models. nih.gov For instance, the interactions between coarse-grained beads representing groups of atoms in the 4-fluorophenylacetate anion and surrounding water molecules would be parameterized based on the results of detailed all-atom simulations. These parameterized CG models can then be used to simulate much larger systems for longer timescales than would be possible at the atomic level. nih.gov

Parallel (or Concurrent) Multiscale Modeling: This method involves the direct and simultaneous coupling of different models within a single simulation. nih.gov The simulation domain is partitioned into regions, each treated with a different level of theory. For a system of this compound, a small region encompassing the anion's carboxylate group and the sodium ion, where charge transfer and polarization effects are critical, might be treated with a quantum mechanical (QM) method or a high-accuracy MLIP. The surrounding solvent and the rest of the anion could be described by a classical molecular mechanics (MM) force field. This hybrid QM/MM approach allows for the accurate study of localized phenomena, like chemical reactions or specific binding events, while embedding them in a realistic, large-scale environment. warwick.ac.uk

The table below outlines a possible multiscale modeling scheme for simulating the interaction of this compound with a biological membrane, a quintessential complex system.

| System Region | Scale | Appropriate Model | Research Question Addressed |

| Anion-Phosphate Interaction Site | Quantum Scale (~1-10 Å) | Density Functional Theory (DFT) or MLIP | Electronic structure changes, charge transfer, and reaction barriers during binding. |

| Anion and immediate hydration shell | Atomic Scale (~10-100 Å) | All-Atom Classical Force Field or MLIP | Solvation structure, local dynamics, and specific hydrogen bonding patterns. |

| Lipid Bilayer and Bulk Solvent | Mesoscale (~100 Å - 1 µm) | Coarse-Grained (CG) Model | Membrane deformation, diffusion of the anion, and large-scale system dynamics. |

| Entire Cell or Vesicle | Continuum Scale (> 1 µm) | Continuum Mechanics / Reaction-Diffusion Equations | Macroscopic concentration gradients and overall transport phenomena. |

Table 2: Example of a multiscale modeling hierarchy for a complex system involving 4-fluorophenylacetate.

The success of any multiscale simulation hinges on the "handshaking" between the different models, ensuring a seamless transfer of information and energy across the boundaries of the different regions or scales. nih.gov The development of these multiscale bridges is a key area of ongoing research, with the ultimate aim of creating predictive models for increasingly complex systems. nih.govemetsoc.org

Applications of 4 Fluorophenylacetate in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate and Building Block in Organic Synthesis

The unique properties imparted by the fluorine atom make 4-fluorophenylacetic acid and its derivatives, like sodium 4-fluorophenylacetate, important intermediates in organic synthesis. alibaba.comguidechem.com They serve as foundational structures for creating more complex molecules with specific desired functionalities.

Synthesis of Complex Organic Molecules

4-Fluorophenylacetic acid is a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. Its structure is incorporated into larger frameworks to create new chemical entities with applications in pharmaceuticals and material science. For instance, it is used to prepare heterocyclic xanthine (B1682287) derivatives that act as highly potent and selective antagonists for the human A2B adenosine (B11128) receptor. It is also a precursor in the synthesis of antagonists for the human CCR5 receptor, which are investigated as potential anti-HIV-1 agents.

The compound's reactivity allows it to be a component in the formation of metal complexes. Research has shown the synthesis of copper(II) complexes that incorporate 4-fluorophenylacetic acid. researchgate.netsemanticscholar.org In one study, a dinuclear copper(II) complex was created with 4-fluorophenylacetic acid and 2,2'-bipyridine, forming a paddle-wheel structure where two copper atoms are bridged by the carboxylate groups of the 4-fluorophenylacetate ligands. semanticscholar.org These types of complexes are often studied for their potential biological activities and unique structural properties.

Precursors for Advanced Agrochemical Development

The introduction of fluorine into molecules can significantly enhance their biological activity, a principle that is heavily utilized in the agrochemical industry. tcichemicals.comresearchgate.net 4-Fluorophenylacetic acid serves as a precursor for developing new pesticides, including herbicides and fungicides. researchgate.net

In one documented synthesis, para-fluorophenylacetic acid was used as a starting material to create a novel trifluoromethyl pyridine (B92270) derivative containing a 1,3,4-oxadiazole (B1194373) moiety. rsc.org The resulting compounds were tested for their insecticidal activity against agricultural pests like Mythimna separata and Plutella xylostella, with many of the synthesized molecules showing significant efficacy at concentrations of 250 to 500 mg/L. rsc.org This demonstrates the role of the 4-fluorophenylacetate structure as a scaffold for building complex and potent agrochemicals.

Development of Functional Materials and Polymers

The field of materials science leverages the unique properties of fluorinated compounds to create advanced materials. rsc.org The incorporation of the 4-fluorophenylacetate moiety can impart desirable characteristics such as thermal stability and hydrophobicity to polymers and other functional materials. rsc.orgeneos-materials.com

Incorporation into High-Performance Polymer Systems for Enhanced Properties

High-performance polymers are designed to have superior thermal, mechanical, and chemical properties. lidsen.comkraton.com While direct incorporation of this compound into polymer backbones is not widely documented in the provided search results, the use of fluorinated building blocks is a key strategy in developing such materials. arkema.com Fluorinated polymers are known for their excellent stability and specific surface properties like hydrophobicity. rsc.org For example, research into depolymerizable semi-fluorinated polymers, while not using this specific compound, highlights the general approach of using fluorinated monomers to create materials with high thermal stability and water resistance. rsc.org The principles suggest that derivatives of 4-fluorophenylacetic acid could be functionalized to act as monomers for creating specialty polymers with enhanced performance characteristics.

Exploration in Optical Materials and Devices